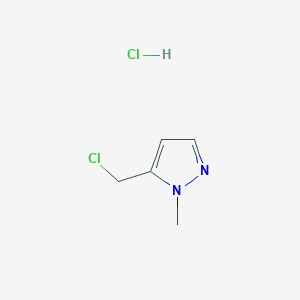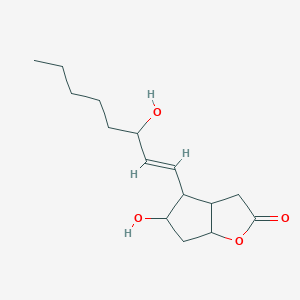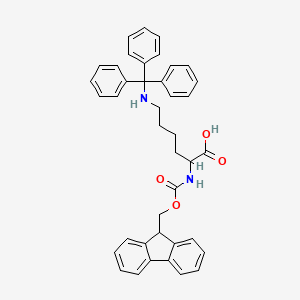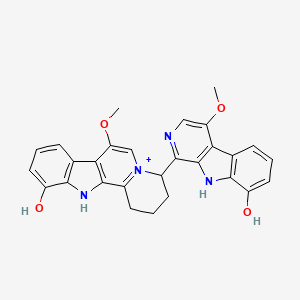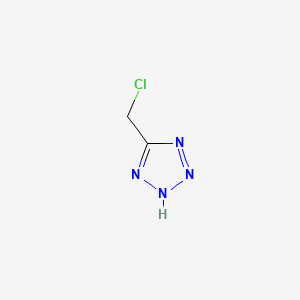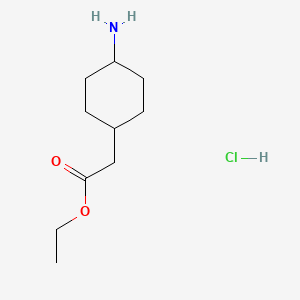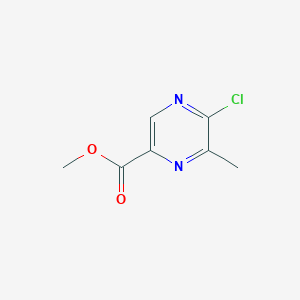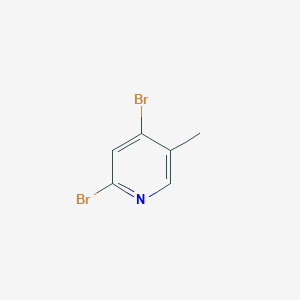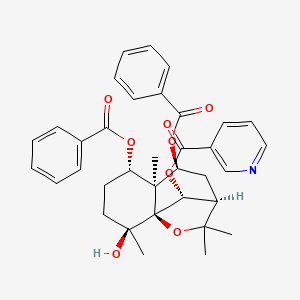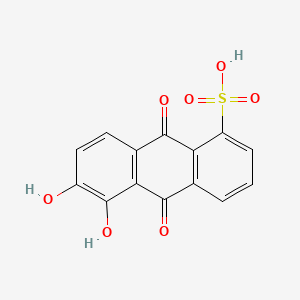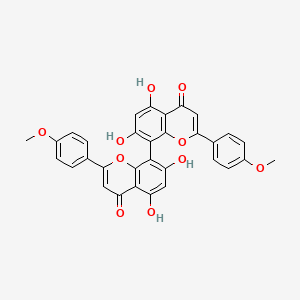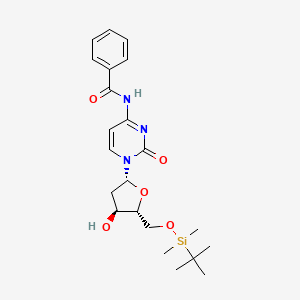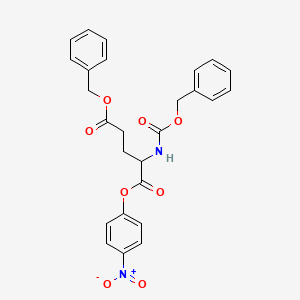![molecular formula C20H28O6 B1631839 (1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1631839.png)
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a diterpenoid compound isolated from the leaves of Isodon lasiocarpus and Isodon parvifolius . It has a molecular formula of C20H28O6 and a molecular weight of 364.433 g/mol . This compound is known for its complex structure, which includes multiple hydroxyl groups and an epoxide ring .
Métodos De Preparación
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is primarily obtained through natural extraction from the leaves of Isodon species . The extraction process involves drying the leaves, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,11In chemistry, it is used as a model compound for studying the reactivity of diterpenoids . In biology and medicine, (1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one has shown promising cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, it has been investigated for its anti-inflammatory and antimicrobial properties .
Mecanismo De Acción
The mechanism of action of (1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death . This compound achieves this by activating certain signaling pathways that lead to cell cycle arrest and apoptosis . The exact molecular targets of this compound are still under investigation, but it is believed to interact with key proteins involved in cell proliferation and survival .
Comparación Con Compuestos Similares
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities . Similar compounds include oridonin, ponicidin, and rabdoternin A . Compared to these compounds, this compound exhibits unique structural features, such as the presence of multiple hydroxyl groups and an epoxide ring, which contribute to its distinct biological activities . While oridonin and ponicidin also show cytotoxic activity, this compound’s specific structural attributes may offer advantages in terms of selectivity and potency .
Propiedades
Fórmula molecular |
C20H28O6 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18-,19+,20+/m1/s1 |
Clave InChI |
HLVWYILWVYNUAJ-JVWLSPASSA-N |
SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
SMILES isomérico |
CC1(CC[C@@H]([C@@]23[C@@H]1[C@@H]([C@@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |
SMILES canónico |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


